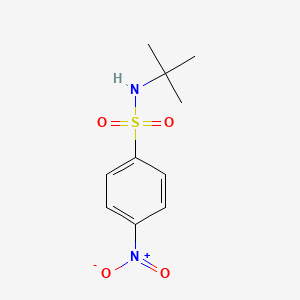

N-tert-Butyl 4-Nitrophenylsulfonamide

Overview

Description

N-tert-Butyl 4-Nitrophenylsulfonamide is a notable chemical compound with significant applications in both industrial chemistry and pharmaceutical research. This compound is an example of a sulfonamide derivative, which is known for its diverse chemical properties and biological activities . The specific structure of this compound features a tert-butyl group, which imparts increased steric bulk, and a nitrophenyl group, which introduces additional electronic effects due to the nitro group .

Preparation Methods

The synthesis of N-tert-Butyl 4-Nitrophenylsulfonamide typically involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve high purity .

Chemical Reactions Analysis

N-tert-Butyl 4-Nitrophenylsulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-tert-Butyl 4-Nitrophenylsulfonamide is used in various scientific research applications:

Pharmaceuticals: It serves as a reagent in the development of sulfonamide-based drugs, which have antibacterial properties.

Industrial Chemistry: It acts as a reactive intermediate in the synthesis of other chemical compounds, including sulfonamide-containing polymers.

Materials Science: The compound’s stability and chemical resistance make it useful in the preparation of materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-Butyl 4-Nitrophenylsulfonamide involves its interaction with biological targets through its sulfonamide group. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity . The nitro group can also participate in redox reactions, affecting the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

N-tert-Butyl 4-Nitrophenylsulfonamide can be compared with other sulfonamide derivatives such as:

N-tert-Butyl 4-Aminophenylsulfonamide: Similar structure but with an amino group instead of a nitro group.

N-tert-Butyl 3-Nitrophenylsulfonamide: Similar structure but with the nitro group in a different position on the aromatic ring.

N-tert-Butylbenzenesulfonamide: Lacks the nitro group, resulting in different electronic properties.

These comparisons highlight the unique electronic and steric effects imparted by the nitro and tert-butyl groups in this compound, which influence its reactivity and applications .

Biological Activity

N-tert-Butyl 4-Nitrophenylsulfonamide (NTBNS) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of NTBNS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C11H14N2O3S

- Molecular Weight : 258.30 g/mol

The presence of the nitro group and sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

NTBNS exhibits various mechanisms of action, primarily through its interaction with biological targets such as enzymes involved in inflammatory processes and oxidative stress.

- Enzyme Inhibition : Studies have shown that NTBNS can inhibit specific lipoxygenases (LOX), which are crucial in the biosynthesis of leukotrienes—mediators of inflammation. This inhibition can lead to reduced inflammatory responses in various models.

- Antioxidant Activity : The compound also demonstrates antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is vital for neuroprotection and may play a role in preventing neurodegenerative diseases.

Antimicrobial Activity

NTBNS has been evaluated for its antimicrobial properties against various pathogens. The compound shows promising results as an antibacterial agent:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that NTBNS could be a candidate for developing new antimicrobial therapies.

Case Studies

- Inflammation Models : In a study examining the effects of NTBNS on inflammation, it was administered to mice subjected to induced inflammatory responses. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, demonstrating its potential as an anti-inflammatory agent.

- Neuroprotective Effects : Another case study focused on the neuroprotective effects of NTBNS in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by glutamate toxicity, suggesting its applicability in treating neurodegenerative disorders.

Research Findings

Recent research has provided insights into the pharmacological profile of NTBNS:

- In vitro Studies : Various assays have confirmed the compound's ability to inhibit lipoxygenase activity effectively, with IC50 values indicating strong potency.

- In vivo Studies : Animal models have demonstrated that NTBNS administration leads to decreased levels of pro-inflammatory cytokines, supporting its use in inflammatory conditions.

Properties

IUPAC Name |

N-tert-butyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSUQTZCHSBFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.